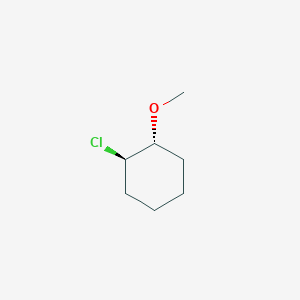![molecular formula C36H26Cl3N3O6 B14702370 2,2'-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) CAS No. 22295-87-0](/img/structure/B14702370.png)
2,2'-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) is a complex organic compound that belongs to the class of naphthoquinones This compound is characterized by its unique structure, which includes multiple naphthalene rings and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-1,4-naphthoquinone with propane-1,3-diamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with another molecule of 3-chloro-1,4-naphthoquinone to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moieties to hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted naphthoquinone derivatives, hydroquinone derivatives, and other functionalized compounds
Applications De Recherche Scientifique
2,2’-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of cellular processes. It can also interact with DNA and other biomolecules, affecting their function and stability. The pathways involved in its mechanism of action include oxidative stress, apoptosis, and cell cycle regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloro-1,4-naphthoquinone: This compound shares structural similarities with 2,2’-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) and has similar chemical properties.
1,4-Naphthoquinone: A simpler naphthoquinone derivative that serves as a precursor for the synthesis of more complex compounds.
2-Chloro-3-((4-methylphenyl)amino)-1,4-naphthoquinone: Another naphthoquinone derivative with potential biological activities.
Uniqueness
The uniqueness of 2,2’-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) lies in its complex structure, which includes multiple naphthalene rings and chlorine atoms. This structure imparts unique chemical and biological properties to the compound, making it a valuable tool in scientific research and industrial applications.
Propriétés
Numéro CAS |
22295-87-0 |
|---|---|
Formule moléculaire |
C36H26Cl3N3O6 |
Poids moléculaire |
703.0 g/mol |
Nom IUPAC |
2-chloro-3-[3-[(3-chloro-1,4-dioxonaphthalen-2-yl)-[3-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]propyl]amino]propylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C36H26Cl3N3O6/c37-25-28(34(46)22-12-4-1-9-19(22)31(25)43)40-15-7-17-42(30-27(39)33(45)21-11-3-6-14-24(21)36(30)48)18-8-16-41-29-26(38)32(44)20-10-2-5-13-23(20)35(29)47/h1-6,9-14,40-41H,7-8,15-18H2 |
Clé InChI |
WPEZOOKOOQUGNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCCN(CCCNC3=C(C(=O)C4=CC=CC=C4C3=O)Cl)C5=C(C(=O)C6=CC=CC=C6C5=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


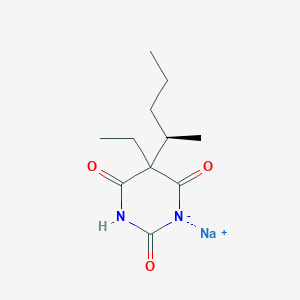
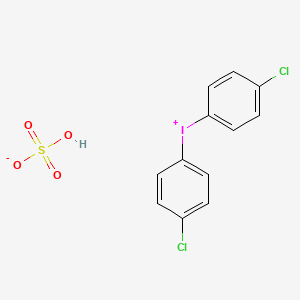
![9-Pentylbicyclo[3.3.1]nonan-9-ol](/img/structure/B14702296.png)
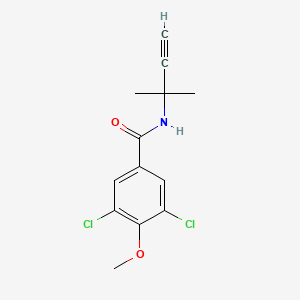





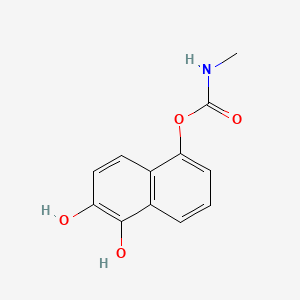
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine](/img/structure/B14702345.png)
